molecular formula C10H19NO2S B2491182 2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine CAS No. 2361610-34-4

2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine

Cat. No.: B2491182
CAS No.: 2361610-34-4
M. Wt: 217.33
InChI Key: JLPZTLCAYIQIAS-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine are two distinct chemical compounds. 2,4-Dimethylthiophen-3-ol is a thiophene derivative with the molecular formula C6H8OS Thiophene derivatives are known for their aromatic properties and are widely used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylthiophen-3-ol typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

For (2S)-1-methoxypropan-2-amine, the synthesis can be achieved through the reductive amination of 1-methoxypropan-2-one with an appropriate amine source. This reaction often employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of 2,4-Dimethylthiophen-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production . Similarly, the industrial synthesis of (2S)-1-methoxypropan-2-amine may utilize batch or continuous flow reactors with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylthiophen-3-ol undergoes various chemical reactions, including:

(2S)-1-methoxypropan-2-amine can participate in:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action for 2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine depends on their specific applications:

Properties

IUPAC Name

2,4-dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS.C4H11NO/c1-4-3-8-5(2)6(4)7;1-4(5)3-6-2/h3,7H,1-2H3;4H,3,5H2,1-2H3/t;4-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPZTLCAYIQIAS-VWMHFEHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1O)C.CC(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1O)C.C[C@@H](COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.